molecular formula C10H10ClFO2 B12965789 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B12965789
M. Wt: 216.63 g/mol
InChI Key: BOOPDFHHQPSCNQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound that features a chloro and fluoro substitution on a phenyl ring, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.

    Reaction with Methyl Acrylate: The aniline derivative undergoes a Michael addition reaction with methyl acrylate in the presence of a base such as sodium hydride.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylacetic acid
  • 3-Chloro-4-fluorophenylthiourea

Uniqueness

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a chemical compound with significant potential biological activity due to its unique structural features. The presence of both chlorine and fluorine substituents on the phenyl ring enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H12ClF O2
  • Molecular Weight : Approximately 202.61 g/mol
  • Melting Point : 56°C to 59°C
  • Structural Representation : The compound can be represented in SMILES notation as C1=CC(=C(C=C1CCC(=O)O)Cl)F, indicating its aromatic nature and functional groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly through its interactions with enzymes and receptors involved in inflammatory pathways. The halogen substituents significantly influence its binding affinity and biological efficacy.

Key Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It has shown potential as a modulator of receptors linked to various physiological responses, including pain and inflammation.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial effects, although further research is necessary to confirm these findings.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds, along with their biological activities:

Compound NameMolecular FormulaKey Features
3-(4-Fluorophenyl)-2-methylpropanoic acidC10H11FO2Lacks chlorine substitution; may exhibit different activity
3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acidC11H12BrF O2Bromine instead of chlorine; alters reactivity
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acidC11H12ClF O2Different substitution position; affects properties

Case Studies and Research Findings

  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. These studies suggest that modifications in halogen substituents can lead to significant changes in binding interactions and overall biological activity.
    • For example, a study utilizing molecular docking techniques indicated that the compound binds effectively to certain ion channels, which could be relevant for conditions such as cystic fibrosis .
  • Inflammatory Pathways : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
  • Antimicrobial Activity : Initial tests against various bacterial strains have shown promising results, indicating that this compound may possess antimicrobial properties worth further exploration.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

BOOPDFHHQPSCNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

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